Dihydrotetrabenazine (DTBZ) is a benzo[a]quinolizine derivative derived from the parent compound tetrabenazine. [, , , ] It serves as a valuable research tool due to its high affinity for the vesicular monoamine transporter type 2 (VMAT2). [, , , , , ] DTBZ acts as a potent inhibitor of VMAT2, preventing the uptake of monoamines like dopamine, norepinephrine, and serotonin into synaptic vesicles. [, , , ] This inhibitory action makes DTBZ a crucial tool for investigating monoaminergic neurotransmission and related disorders.
DTBZ can be synthesized through various methods, with a common approach involving the reduction of tetrabenazine. [, , ] One method utilizes sodium borohydride (NaBH4) for reducing tetrabenazine to α-dihydrotetrabenazine. [] Further resolution of the enantiomers can be achieved using chiral reagents like di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate. [] Another method employs borane or borane complexes for the three-dimensional selective reduction of tetrabenazine isomers, resulting in the production of specific DTBZ isomers. [] This method offers high chemical yield and three-dimensional selectivity, simplifying the purification process. []
DTBZ exists as different isomers, including α-dihydrotetrabenazine and β-dihydrotetrabenazine, with the (+)-α-dihydrotetrabenazine isomer exhibiting significant biological activity. [, , , ] The absolute configuration of (+)-α-dihydrotetrabenazine is 2R, 3R, 11bR, determined through chiral column liquid chromatography, enantiospecific enzymatic hydrolysis, and X-ray crystal structure analysis. [, ]
DTBZ primarily undergoes binding reactions with VMAT2. [, , , , ] It displays competitive inhibition with reserpine for binding to VMAT2, indicating their interaction with a common binding site. [, ] DTBZ binding is affected by the presence of ATP, which accelerates the binding kinetics, suggesting the involvement of energy-dependent processes in DTBZ-VMAT2 interactions. []
DTBZ exerts its effects primarily by binding to VMAT2 on synaptic vesicles, inhibiting the vesicular uptake of monoamines. [, , , , ] This inhibition leads to a depletion of neurotransmitters available for release in the synaptic cleft, ultimately affecting monoaminergic neurotransmission. [, , ] The stereospecificity of DTBZ binding to VMAT2 further highlights the specific interaction between DTBZ and the transporter. []
DTBZ, particularly its radiolabeled forms like [3H]DTBZ and [11C]DTBZ, has found widespread applications in various scientific research areas:* Quantifying VMAT2 Density: DTBZ serves as a valuable tool for quantifying VMAT2 density in different brain regions using in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). [, , , , , , , , , , , ] This quantification aids in understanding the distribution and regulation of VMAT2 in the brain and its alterations in various neurological and psychiatric disorders.* Investigating Dopaminergic System: DTBZ is extensively used to study the dopaminergic system, particularly in the context of Parkinson's disease. [, , , , , ] PET imaging with [11C]DTBZ allows for the assessment of dopaminergic terminal integrity, aiding in the diagnosis and monitoring of disease progression. [, , , , ]* Studying Other Neurological Disorders: DTBZ has also proven useful in studying other neurological disorders like dementia, alcoholism, and REM sleep behavior disorder. [, , , ] By assessing VMAT2 density, researchers gain insights into the involvement of monoaminergic dysfunction in these conditions.* Investigating Drug Effects: DTBZ serves as a valuable tool for investigating the effects of drugs on monoamine transporters. [, ] It allows researchers to assess the impact of various pharmacological agents on VMAT2 density and function, aiding in drug development and understanding drug mechanisms.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7